

Data Presentation: Performance of Analytical Methods

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Compound of Interest

Compound Name: *4,4'-Sulfonyldiphenol-13C12*

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The following tables summarize the performance of different analytical methods for BPS analysis as reported in peer-reviewed literature and proficiency testing programs. These data facilitate a direct comparison of key analytical parameters across various techniques and sample matrices.

Table 1: Performance of Laboratories in an Inter-laboratory Comparison for BPS in Water Extracts of Food Contact Materials[1]

Parameter	Hot Water Extract	Cold Water Extract
Participating Laboratories	Not Specified	Not Specified
Acceptable z-scores	>70%	>70%
Assigned Value	Not Specified	Not Specified
Consensus Standard Deviation	Not Specified	Not Specified

An inter-laboratory comparison exercise organized by the German National Reference Laboratory for Food Contact Materials showed that a majority of participating laboratories performed well in the analysis of BPS in both hot and cold water extracts from recycled paper and cardboard.[1]

Table 2: Performance Data for UPLC-ESI-MS/MS Method for BPS in Urine[2]

Parameter	Value
Limit of Quantification (LOQ)	0.05 µg/L
Limit of Detection (LOD)	0.02 µg/L
Within-day Precision (RSD)	6.6% - 14.0% (at 0.4 - 40.0 µg/L)
Day-to-day Precision (RSD)	2.8% - 8.2% (at 0.4 - 40.0 µg/L)
Recovery Rate	91.7% - 97.2% (at 2.0 - 40.0 µg/L)

A validated method using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for the determination of BPS in urine demonstrated good precision and accuracy.[2]

Table 3: Comparison of Derivatization-Based SPME-GC-MS Methods for BPS in Canned Food Simulants[3]

Parameter	Acetic Anhydride (AA) Derivatization	Bis- (trimethylsilyl)trifluoroacet amide (BSTFA) Derivatization
Limit of Detection (LOD)	3 - 16 pg/mL	3 - 16 pg/mL
**Linearity (R ²) **	>0.99	>0.99
Recovery	Satisfactory	Satisfactory

A study comparing two derivatization methods for Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) found that both acetic anhydride and BSTFA derivatization provided sensitive and accurate determination of BPS migrated from food cans.[3]

Table 4: Method Detection Limits for LC-MS/MS Analysis of BPS in Various Food Matrices[4][5]

Food Matrix	Method Detection Limit (ng/g)
Various Food Composites	0.0017 - 3.1
Meat and Meat Products	1.2 - 35 (detected concentrations)

An LC-MS/MS method developed for the analysis of BPS in a Canadian total diet study showed that detection limits varied depending on the food matrix.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key experimental protocols for BPS analysis.

UPLC-ESI-MS/MS for BPS in Urine[2]

This method is designed for the selective and sensitive determination of BPS in human urine.

- Sample Preparation:
 - Internal standards are added to buffered urine samples.
 - Enzymatic hydrolysis is performed to deconjugate BPS metabolites.
 - Dispersive liquid-liquid microextraction (DLLME) is used for sample cleanup and concentration.
- Chromatographic Separation:
 - Instrument: Ultra-Performance Liquid Chromatography (UPLC) system.
 - Column: A suitable reversed-phase column.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).
- Mass Spectrometric Detection:
 - Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source.

- Mode: Multiple Reaction Monitoring (MRM) for selective detection of precursor and product ions of BPS.
- Quantification:
 - External calibration in water is used for quantification.

SPME-GC-MS for BPS in Canned Food Simulants[3][4][7]

This protocol compares two derivatization approaches for the analysis of BPS using SPME-GC-MS.

- Sample Preparation and Extraction (Direct Immersion SPME):
 - A solid-phase microextraction (SPME) fiber (e.g., polyacrylate) is immersed in the liquid sample (food simulant).
 - Extraction is performed at an elevated temperature with stirring for a specified time.
- Derivatization:
 - Method A: In-situ Derivatization with Acetic Anhydride (AA):
 - Derivatization is performed directly in the sample solution buffered with sodium carbonate/bicarbonate.
 - Method B: Headspace Derivatization with BSTFA:
 - After extraction, the SPME fiber is dried and then exposed to the headspace of bis-(trimethylsilyl)trifluoroacetamide (BSTFA) at an elevated temperature.
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Injection: Thermal desorption of the derivatized analytes from the SPME fiber in the GC injection port.
 - Separation: A capillary column suitable for the separation of bisphenol derivatives.

- Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

LC-MS/MS for BPS in Food Samples[5][6]

This method is suitable for the analysis of BPS in a wide variety of food matrices.

- Sample Preparation:
 - Homogenization of the food sample.
 - Extraction with an appropriate organic solvent (e.g., acetonitrile).
 - Sample cleanup using techniques such as solid-phase extraction (SPE) to remove matrix interferences.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
 - Chromatographic conditions: Similar to the UPLC-ESI-MS/MS method for urine, employing a reversed-phase column and gradient elution.
 - Mass Spectrometric Detection: ESI in negative ion mode with MRM is typically used for the detection of BPS.

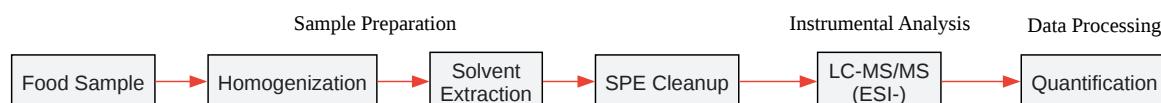
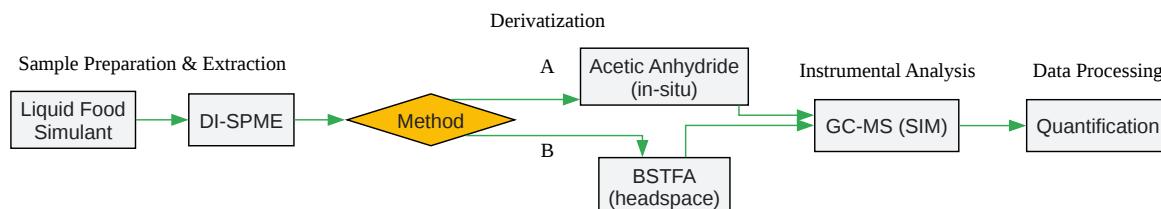
Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analysis of Bisphenol S.



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Caption: Workflow for BPS analysis in urine by UPLC-ESI-MS/MS.



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